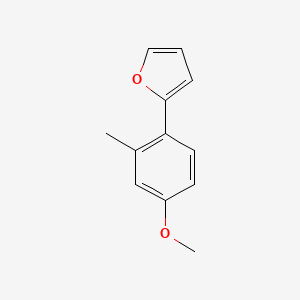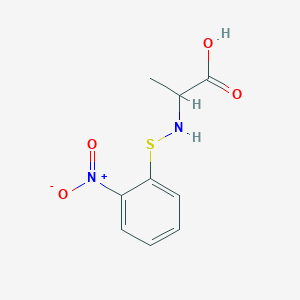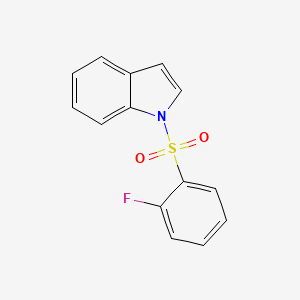
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Fluorophenyl)sulfonyl)-1H-indole is a chemical compound that belongs to the class of sulfonyl indoles. This compound is characterized by the presence of a fluorophenyl group attached to a sulfonyl group, which is further connected to an indole ring. The unique structure of 1-((2-Fluorophenyl)sulfonyl)-1H-indole makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Fluorophenyl)sulfonyl)-1H-indole typically involves the reaction of 2-fluorobenzenesulfonyl chloride with indole in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The base used can be triethylamine or pyridine, which helps in the deprotonation of the indole, facilitating the nucleophilic attack on the sulfonyl chloride.
Industrial Production Methods
Industrial production of 1-((2-Fluorophenyl)sulfonyl)-1H-indole may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving steps such as recrystallization or chromatography for purification. The choice of solvents and reagents would also be made considering cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
1-((2-Fluorophenyl)sulfonyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding indole derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding indole derivative without the sulfonyl group.
科学的研究の応用
1-((2-Fluorophenyl)sulfonyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-((2-Fluorophenyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. The indole ring can interact with various biological receptors, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
1-((2-Chlorophenyl)sulfonyl)-1H-indole: Similar structure but with a chlorine atom instead of fluorine.
1-((2-Bromophenyl)sulfonyl)-1H-indole: Contains a bromine atom instead of fluorine.
1-((2-Methylphenyl)sulfonyl)-1H-indole: Has a methyl group instead of fluorine.
Uniqueness
1-((2-Fluorophenyl)sulfonyl)-1H-indole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
530116-14-4 |
|---|---|
分子式 |
C14H10FNO2S |
分子量 |
275.30 g/mol |
IUPAC名 |
1-(2-fluorophenyl)sulfonylindole |
InChI |
InChI=1S/C14H10FNO2S/c15-12-6-2-4-8-14(12)19(17,18)16-10-9-11-5-1-3-7-13(11)16/h1-10H |
InChIキー |
IRLBXZGSIMGUSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


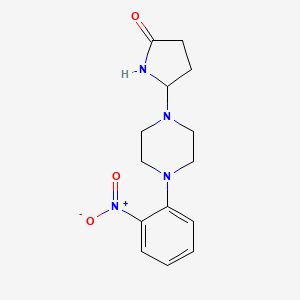
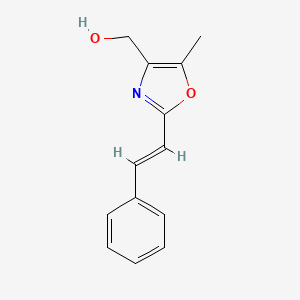
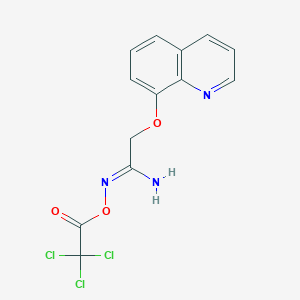

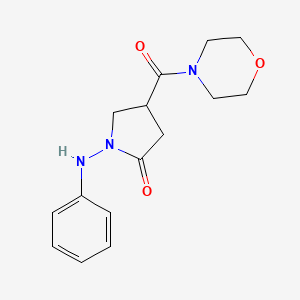

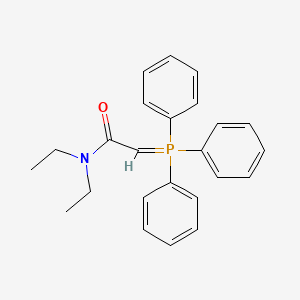
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide](/img/structure/B12898738.png)
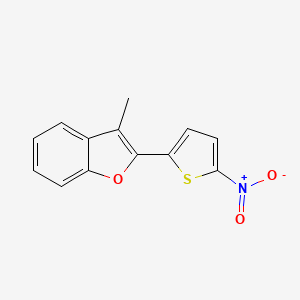


![Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)](/img/structure/B12898775.png)
